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Compound Name:
carboxylate

Cat. No.: BO56676

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of methyl
1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in synthetic and
medicinal chemistry. Due to the limited availability of published experimental data for this
specific molecule (CAS No. 122181-85-5), this document combines theoretical predictions,
data from analogous structures, and standardized analytical protocols to present a robust
framework for its characterization. This guide is intended to assist researchers in confirming the
structure and purity of this compound through common spectroscopic and analytical
techniques.

Introduction

Methyl 1-amino-1H-pyrrole-2-carboxylate is a substituted pyrrole, a five-membered aromatic
heterocycle that is a core component of many biologically active molecules. The unique
arrangement of an amino group at the 1-position and a methyl carboxylate at the 2-position
makes it a versatile building block for the synthesis of more complex molecules, potentially
serving as a scaffold in drug discovery programs. Accurate structural confirmation is the
cornerstone of any chemical research and development, ensuring the reliability of subsequent
biological and chemical studies. This guide outlines the expected outcomes from key analytical
techniques used for the structural elucidation of this target molecule.
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Predicted Physicochemical Properties

A summary of the basic molecular properties for methyl 1-amino-1H-pyrrole-2-carboxylate is
provided below.

Property Value Source

CAS Number 122181-85-5 Commercial Suppliers
Molecular Formula CeHsN20:2 PubChem

Molecular Weight 140.14 g/mol PubChem

Boiling Point 272.3°C at 760 mmHg Commercial Suppliers
Density 1.26 g/cm3 Commercial Suppliers

Spectroscopic Data (Predicted and Analog-Based)

Due to the absence of publicly available experimental spectra for methyl 1-amino-1H-pyrrole-
2-carboxylate, the following tables summarize predicted values and data from structurally
similar compounds. These serve as a reference for researchers performing experimental
analysis.

'H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the analysis of substituted
pyrroles. The pyrrole ring protons are expected in the aromatic region, with the amino and
methyl protons appearing further upfield.
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)

H-3 6.8-7.0 dd 1H

H-4 6.0-6.2 t 1H

H-5 6.6-6.8 dd 1H

-NH:2 5.0-6.0 brs 2H

-OCHs 3.7-39 S 3H

Solvent: CDCIs or DMSO-de. Chemical shifts are referenced to TMS (0 ppm).

13C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms in
the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 125 - 130

C-3 115- 120

C-14 108 - 112

C-5 120 - 125

C=0 (ester) 160 - 165

-OCHs 50 - 55

Solvent: CDCl3 or DMSO-de.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.
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Characteristic Absorption

Functional Group Intensity
(cm™)

N-H Stretch (-NH-2) 3300 - 3500 Medium, Doublet

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=0 Stretch (ester) 1680 - 1720 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium

C-N Stretch 1300 - 1350 Medium

C-O Stretch (ester) 1200 - 1300 Strong

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. Predicted mass-to-charge ratios for common adducts are listed below[1].

Adduct Predicted m/z
[M+H]* 141.0659
[M+Na]* 163.0478
[M+K]* 179.0217

Experimental Protocols

The following are generalized protocols for the techniques used in the structural elucidation of
methyl 1-amino-1H-pyrrole-2-carboxylate.

Synthesis and Purification

A potential synthetic route to methyl 1-amino-1H-pyrrole-2-carboxylate involves the N-
amination of a suitable pyrrole precursor. A generalized procedure is outlined below:
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« N-Amination of Methyl 1H-pyrrole-2-carboxylate: To a solution of methyl 1H-pyrrole-2-
carboxylate in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) at 0°C. After
stirring, add an aminating agent such as hydroxylamine-O-sulfonic acid.

o Work-up: Quench the reaction with water and extract the product with an organic solvent
(e.g., ethyl acetate).

 Purification: The crude product can be purified by column chromatography on silica gel using
a gradient of ethyl acetate in hexanes.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o Data Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the sample directly on the ATR crystal.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

o Data Acquisition: Introduce the sample into the mass spectrometer, often using an
electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.
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o Data Analysis: Determine the molecular weight from the parent ion peak and analyze the
fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of methyl 1-

amino-1H-pyrrole-2-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b056676?utm_src=pdf-body-img
https://www.benchchem.com/product/b056676?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/14104599
https://pubchemlite.lcsb.uni.lu/e/compound/14104599
https://www.benchchem.com/product/b056676#structural-elucidation-of-methyl-1-amino-1h-pyrrole-2-carboxylate
https://www.benchchem.com/product/b056676#structural-elucidation-of-methyl-1-amino-1h-pyrrole-2-carboxylate
https://www.benchchem.com/product/b056676#structural-elucidation-of-methyl-1-amino-1h-pyrrole-2-carboxylate
https://www.benchchem.com/product/b056676#structural-elucidation-of-methyl-1-amino-1h-pyrrole-2-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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